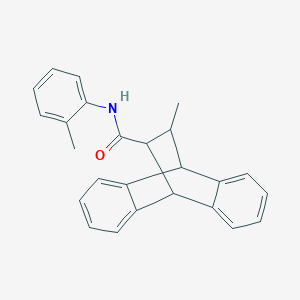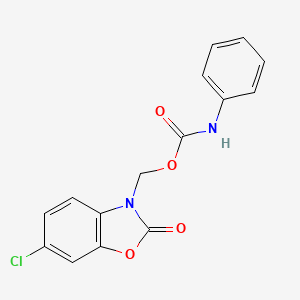
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chloro-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chloro-2-nitrophenyl)acetamide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a nitrophenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chloro-2-nitrophenyl)acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Attachment of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole with a suitable thiolating agent.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with chloroacetyl chloride.
Nitration and Chlorination: The final step involves nitration and chlorination of the phenyl ring to introduce the nitro and chloro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) for reduction of the nitro group.
Substitution: Nucleophiles like amines or thiols in the presence of a base for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chloro-2-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chloro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by binding to receptors or other signaling molecules, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylacetamide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-nitrophenyl)acetamide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chloro-2-nitrophenyl)acetamide is unique due to the presence of both nitro and chloro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H10ClN3O3S2 |
|---|---|
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chloro-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H10ClN3O3S2/c16-9-5-6-10(12(7-9)19(21)22)17-14(20)8-23-15-18-11-3-1-2-4-13(11)24-15/h1-7H,8H2,(H,17,20) |
Clave InChI |
VPYPKVCGTYPTLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540936.png)
![3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540941.png)
![N-[(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxy-6-methylbenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11540944.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540945.png)
![4-Bromo-2-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol](/img/structure/B11540959.png)

![N'-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B11540968.png)
![N-(4-bromophenyl)-2-{[6-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11540970.png)
![4-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540972.png)
![2-(4-Bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)formamido]acetate](/img/structure/B11540983.png)

![7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-N'-[(E)-phenylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11540991.png)
![3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540996.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11541003.png)
